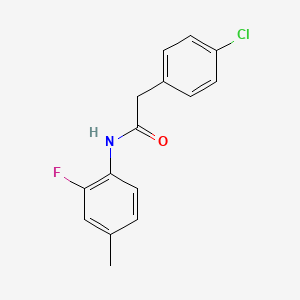
N-(2-methoxybenzyl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-3-methylbutanamide, also known as FUB-PB-22, is a synthetic cannabinoid that belongs to the aminoalkylindole family. It was first synthesized in 2012 and has gained popularity as a recreational drug due to its psychoactive effects. However,
Mecanismo De Acción
N-(2-methoxybenzyl)-3-methylbutanamide binds to the CB1 receptor in the brain and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic psychoactive effects of cannabinoids, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-3-methylbutanamide has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. It also has analgesic and anti-inflammatory effects, as mentioned earlier.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxybenzyl)-3-methylbutanamide has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 receptor, making it useful for studying the effects of CB1 activation. It is also relatively easy to synthesize and has a long shelf life. However, N-(2-methoxybenzyl)-3-methylbutanamide is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several potential future directions for research on N-(2-methoxybenzyl)-3-methylbutanamide. One area of interest is its potential therapeutic applications, particularly as an analgesic or anti-inflammatory agent. Another area of research could be the development of more selective CB1 agonists that have fewer side effects than N-(2-methoxybenzyl)-3-methylbutanamide. Finally, more research is needed to fully understand the long-term effects of N-(2-methoxybenzyl)-3-methylbutanamide on the brain and body, particularly with regards to its potential for abuse and addiction.
In conclusion, N-(2-methoxybenzyl)-3-methylbutanamide is a synthetic cannabinoid that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. While it has gained popularity as a recreational drug, its scientific research application is of great interest to researchers in the field of pharmacology.
Métodos De Síntesis
N-(2-methoxybenzyl)-3-methylbutanamide is synthesized through a multi-step process involving the reaction of 3-methylbutanoyl chloride with 2-methoxybenzylamine in the presence of a base. The resulting intermediate is then reacted with 1-pentylindole in the presence of a Lewis acid catalyst to give N-(2-methoxybenzyl)-3-methylbutanamide.
Aplicaciones Científicas De Investigación
N-(2-methoxybenzyl)-3-methylbutanamide has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabinoids. N-(2-methoxybenzyl)-3-methylbutanamide has also been shown to have anti-inflammatory and analgesic effects in animal models, suggesting its potential use as a therapeutic agent.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)8-13(15)14-9-11-6-4-5-7-12(11)16-3/h4-7,10H,8-9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFNSINDIFKMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxy-benzyl)-3-methyl-butyramide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[4-(dimethylamino)phenyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-1-propanol](/img/structure/B5886529.png)
![ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5886531.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5886535.png)


![methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate](/img/structure/B5886560.png)
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5886579.png)
![3,4-dimethoxy-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5886586.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5886590.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5886596.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-8-quinolinyl]methanesulfonamide](/img/structure/B5886615.png)
